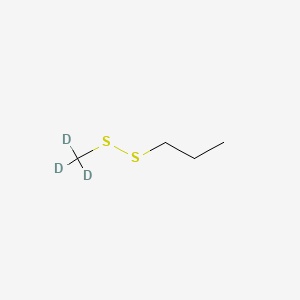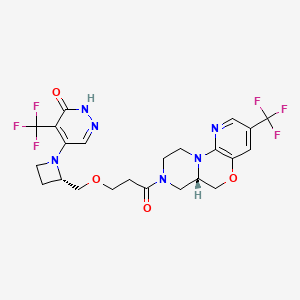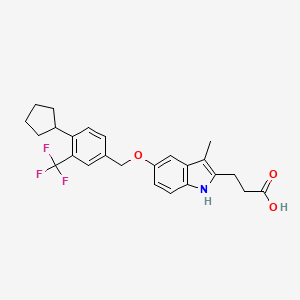
Vitexin caffeate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitexin caffeate is a naturally occurring compound found in various medicinal plants. It is a derivative of vitexin, which is a flavonoid known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of both vitexin and caffeic acid, making it a compound of significant interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vitexin caffeate can be synthesized through various methods. One common approach involves the esterification of vitexin with caffeic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, this compound can be produced using biotechnological methods. For instance, the use of glycosyltransferases and glycoside hydrolases has been explored to enhance the solubility and bioavailability of vitexin derivatives . These enzymes facilitate the glycosylation of vitexin, which can then be esterified with caffeic acid to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Vitexin caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinones, alcohol derivatives, and substituted this compound compounds, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
Vitexin caffeate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoid derivatives.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for the development of new drugs.
Mecanismo De Acción
Vitexin caffeate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins and enzymes involved in oxidative stress and inflammation, such as the Vitamin D receptor (VDR) and phenazine biosynthesis-like domain protein (PBLD).
Pathways Involved: It modulates the VDR/PBLD signaling pathway, which plays a crucial role in macrophage polarization and the regulation of inflammatory responses.
Comparación Con Compuestos Similares
Vitexin caffeate is unique due to its combined properties of vitexin and caffeic acid. Similar compounds include:
Vitexin: A flavonoid with antioxidant and anti-inflammatory properties.
Caffeic Acid: A hydroxycinnamic acid known for its antioxidant activity.
Apigenin: Another flavonoid with similar pharmacological activities but lacks the caffeic acid moiety.
These compounds share some pharmacological properties but differ in their molecular structures and specific biological activities .
Propiedades
Fórmula molecular |
C30H26O13 |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1 |
Clave InChI |
OWEGROUUEHGLAT-MUYSUKTNSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)




![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)


